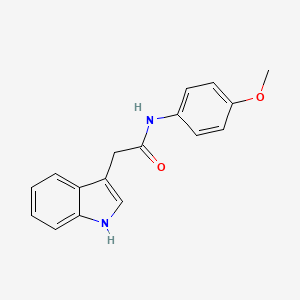![molecular formula C14H21NO3 B5761584 4-[2-(3-ethoxyphenoxy)ethyl]morpholine](/img/structure/B5761584.png)
4-[2-(3-ethoxyphenoxy)ethyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(3-ethoxyphenoxy)ethyl]morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EMD-386088 and has a molecular formula of C16H23NO3. In
科学研究应用
4-[2-(3-ethoxyphenoxy)ethyl]morpholine has shown potential applications in various scientific fields, including neuroscience, cancer research, and drug discovery. This compound has been reported to have a high affinity for the dopamine D3 receptor, which is implicated in various neurological and psychiatric disorders such as addiction, depression, and schizophrenia. Therefore, 4-[2-(3-ethoxyphenoxy)ethyl]morpholine can be used as a tool compound to study the role of dopamine D3 receptors in these disorders.
In cancer research, 4-[2-(3-ethoxyphenoxy)ethyl]morpholine has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Therefore, 4-[2-(3-ethoxyphenoxy)ethyl]morpholine can be used as a potential lead compound for the development of anticancer drugs.
作用机制
The mechanism of action of 4-[2-(3-ethoxyphenoxy)ethyl]morpholine involves its interaction with the dopamine D3 receptor. This compound has been reported to act as a partial agonist of the dopamine D3 receptor, which results in the modulation of dopamine signaling in the brain. The activation of dopamine D3 receptors has been shown to regulate various physiological processes such as reward, motivation, and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[2-(3-ethoxyphenoxy)ethyl]morpholine are primarily mediated by its interaction with the dopamine D3 receptor. The activation of dopamine D3 receptors has been shown to modulate the release of dopamine in the brain, which results in the regulation of various physiological processes such as reward, motivation, and cognition.
实验室实验的优点和局限性
One of the advantages of using 4-[2-(3-ethoxyphenoxy)ethyl]morpholine in lab experiments is its high affinity for the dopamine D3 receptor, which allows for the selective modulation of dopamine signaling. This compound has also been reported to have good solubility in various solvents, which makes it easy to use in different experimental setups.
However, one of the limitations of using 4-[2-(3-ethoxyphenoxy)ethyl]morpholine in lab experiments is its potential toxicity, which can affect the results of the experiments. Therefore, it is important to use appropriate safety measures when handling this compound.
未来方向
There are several future directions for research on 4-[2-(3-ethoxyphenoxy)ethyl]morpholine. One of the areas of research is the development of more potent and selective compounds that can target the dopamine D3 receptor. Another area of research is the investigation of the role of dopamine D3 receptors in various neurological and psychiatric disorders using 4-[2-(3-ethoxyphenoxy)ethyl]morpholine as a tool compound. Additionally, the potential use of 4-[2-(3-ethoxyphenoxy)ethyl]morpholine as a lead compound for the development of anticancer drugs can be explored further.
Conclusion
In conclusion, 4-[2-(3-ethoxyphenoxy)ethyl]morpholine is a chemical compound that has shown significant potential in various scientific fields, including neuroscience and cancer research. This compound has a high affinity for the dopamine D3 receptor, which allows for the selective modulation of dopamine signaling. The biochemical and physiological effects of 4-[2-(3-ethoxyphenoxy)ethyl]morpholine are primarily mediated by its interaction with the dopamine D3 receptor. Although there are some limitations to using this compound in lab experiments, there are several future directions for research that can further explore its potential applications.
合成方法
The synthesis of 4-[2-(3-ethoxyphenoxy)ethyl]morpholine involves the reaction of 3-ethoxyphenol with 2-(chloromethyl)morpholine hydrochloride in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been reported in various scientific literature and has been optimized for high yield and purity.
属性
IUPAC Name |
4-[2-(3-ethoxyphenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-2-17-13-4-3-5-14(12-13)18-11-8-15-6-9-16-10-7-15/h3-5,12H,2,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUJUGQCWMLJJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7014091 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-chlorophenyl)ethyl]-N'-cyclopentylthiourea](/img/structure/B5761503.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5761512.png)
![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide](/img/structure/B5761520.png)
amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5761526.png)
![6-allyl-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5761538.png)


![8,9-dimethoxy-5,5-dimethyl-3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5761570.png)
![N-(2,4-dimethylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5761575.png)

![2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5761599.png)

